1-(3-Chlorophenyl)-1H-1,2,3-triazole
Description
1-(3-Chlorophenyl)-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound characterized by a triazole ring substituted with a 3-chlorophenyl group at the N-1 position. This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method known for high regioselectivity and yield . Key spectral data include a singlet at δ 8.02 ppm (1H NMR, CDCl₃) for the triazolyl proton and a melting point of 91–93°C . The 3-chlorophenyl substituent enhances its electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(3-chlorophenyl)triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-2-1-3-8(6-7)12-5-4-10-11-12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMLVXZTMURBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts, which facilitate the formation of the triazole ring under mild conditions. The general synthetic route can be summarized as follows:
Synthesis of Azide Intermediate: The azide intermediate is prepared by reacting 3-chlorophenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.
Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne in the presence of a copper(I) catalyst to form this compound.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form triazole N-oxides or reduction to form triazolines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, forming new carbon-carbon bonds.
Common reagents used in these reactions include copper(I) salts for cycloaddition, palladium catalysts for coupling reactions, and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of 1-(3-Chlorophenyl)-1H-1,2,3-triazole derivatives. For instance, compounds containing this triazole moiety have shown promising results against various cancer cell lines. A study demonstrated that triazole derivatives exhibited significant inhibitory effects on cell growth across multiple cancer types, with IC50 values ranging from to . The mechanism involves the induction of apoptosis through the increase of reactive oxygen species (ROS) and modulation of mitochondrial pathways .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been well-documented. It exhibits activity against a range of pathogens including bacteria and fungi. For example, a series of synthesized triazole derivatives showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as . The structure-activity relationship (SAR) studies indicate that modifications in the phenyl ring enhance antimicrobial potency .
Anti-inflammatory and Antiviral Activities
Research indicates that this compound derivatives exhibit anti-inflammatory properties by inhibiting key inflammatory pathways . Additionally, some derivatives have shown potential antiviral activity against viruses such as Plasmodium falciparum, indicating their broad therapeutic potential .
Synthesis and Structural Modifications
The synthesis of this compound typically involves click chemistry methods that allow for the efficient formation of this heterocyclic compound . Structural modifications can significantly influence its biological activity:
| Modification | Effect on Activity |
|---|---|
| Substituted phenyl ring | Enhanced anticancer and antimicrobial properties |
| Alkyl chain length | Influences potency; longer chains may reduce activity |
| Halogen substitutions | Can increase binding affinity to biological targets |
Material Science Applications
Beyond pharmacology, this compound is also explored in material science for its role in developing new materials with specific properties. Its ability to form stable complexes with metals has implications in catalysis and sensor technology .
Case Studies and Research Findings
Several case studies illustrate the multifaceted applications of this compound:
- Anticancer Study : A derivative demonstrated an IC50 value of against glioblastoma cell lines, significantly outperforming traditional chemotherapeutics like cisplatin .
- Antimicrobial Study : A synthesized hybrid compound showed effectiveness against various bacterial strains with MIC values comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-1H-1,2,3-triazole varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors in microbial or cancer cells, disrupting their normal function and leading to cell death. The triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Triazole Derivatives
Substituent Position and Electronic Effects
1-(4-Chlorophenyl)-1H-1,2,3-triazole Derivatives :
- Compound S8000011 (4-(1-(4-chloronaphthalen-1-yloxy)ethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole) exhibits a free binding energy of -12.19 kcal/mol against CpIMPDH, indicating superior inhibitory activity compared to the 3-chlorophenyl analog .
- The para-chloro substitution on the phenyl ring increases steric bulk and electron-withdrawing effects, enhancing target binding in enzyme inhibition .
Fluorinated Analogs :
Structural and Spectroscopic Differences
- NMR Signatures :
- Crystal Structures : Aryl-substituted triazoles exhibit variable dihedral angles (e.g., 0.34°–87.1°) between the triazole ring and aryl group, influencing molecular planarity and intermolecular interactions .
Q & A
Advanced Question
- Catalyst Optimization : Use CuI with tris(benzyltriazolylmethyl)amine (TBTA) ligands to stabilize Cu(I) and suppress side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while aqueous systems improve regioselectivity .
- Temperature Control : Maintain 25–60°C; higher temperatures risk decomposition .
Data Contradiction Note : Conflicting reports on solvent efficacy (e.g., DMF vs. water/tert-butanol) suggest substrate-dependent optimization .
How does substituent positioning on the phenyl ring influence bioactivity?
Advanced Question
Structure-activity relationship (SAR) studies highlight:
- Meta-chlorine (3-Cl) : Enhances antimicrobial activity compared to para-substituted analogs (e.g., 4-Fluorophenyl derivatives show lower activity) .
- Triazole Modifications : Adding methyl groups to the triazole ring reduces potency, while carboxylate derivatives improve solubility for in vitro assays .
Methodological Approach : Compare IC₅₀ values in standardized antimicrobial assays (e.g., MIC against S. aureus) .
What mechanistic hypotheses explain the biological activity of this compound derivatives?
Advanced Question
Proposed mechanisms include:
- Enzyme Inhibition : Triazoles act as competitive inhibitors of cytochrome P450 or fungal lanosterol 14α-demethylase via nitrogen lone-pair interactions .
- Receptor Binding : The 3-Cl group enhances hydrophobic interactions with target proteins (e.g., kinase ATP-binding pockets) .
Validation Strategy : Perform molecular docking simulations paired with mutagenesis studies to identify binding residues .
How should researchers resolve contradictions in reported biological activity data?
Advanced Question
Discrepancies in bioactivity (e.g., variable MIC values) may arise from:
- Assay Variability : Standardize protocols (e.g., broth microdilution vs. disk diffusion) .
- Compound Purity : Verify via HPLC (>95% purity) to exclude impurities affecting results .
- Structural Confirmation : Re-characterize compounds from conflicting studies using XRD or 2D NMR .
What synthetic modifications expand the utility of this compound in drug discovery?
Advanced Question
- Carboxylic Acid Derivatives : Introduce a carboxylate group at position 4 (e.g., this compound-4-carboxylic acid) to enhance water solubility for pharmacokinetic studies .
- Hybrid Molecules : Conjugate with pyrrolidinone or thiazole moieties to target dual mechanisms (e.g., antimicrobial + anti-inflammatory) .
Case Study : Thiazole-triazole hybrids show 4-fold higher antifungal activity than parent compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
